
1-Iodo-2-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2-methoxycyclohexane is an organic compound featuring a cyclohexane ring substituted with an iodine atom at the first position and a methoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclohexane can be synthesized through the iodination of 2-methoxycyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to facilitate the substitution of the hydroxyl group with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: The methoxy group can be oxidized to form carbonyl compounds, while the iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 2-methoxycyclohexanol, 2-methoxycyclohexanamine, and 2-methoxycyclohexanenitrile.
Elimination Reactions: Major products include 1-methoxycyclohexene.
Oxidation: Products include 2-methoxycyclohexanone.
Reduction: Products include cyclohexane derivatives.
Applications De Recherche Scientifique
1-Iodo-2-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-2-methoxycyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The iodine atom serves as a good leaving group, facilitating these reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Iodo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-methoxycyclohexane: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-1-methoxycyclohexane: Similar structure but with the positions of the iodine and methoxy groups swapped.
Uniqueness: 1-Iodo-2-methoxycyclohexane is unique due to the presence of both an iodine atom and a methoxy group on the cyclohexane ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions, compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
67038-61-3 |
|---|---|
Formule moléculaire |
C7H13IO |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
1-iodo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 |
Clé InChI |
AWPSFXGKLLMWED-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
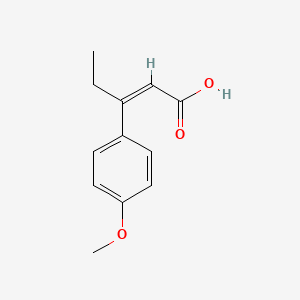
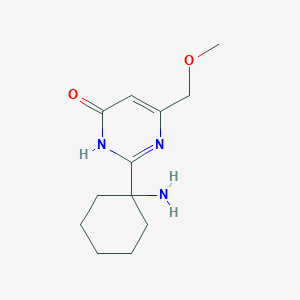
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
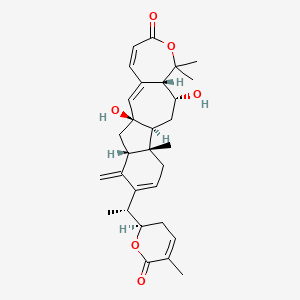

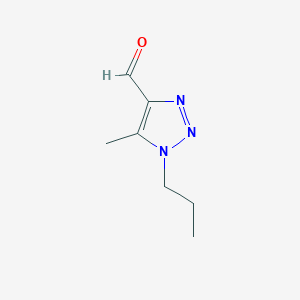

![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)

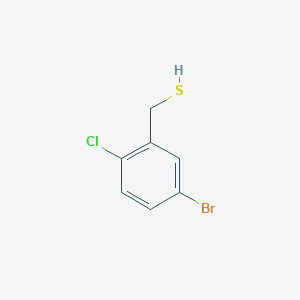
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)
